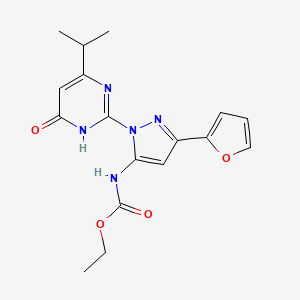

ethyl (3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)carbamate

Description

BenchChem offers high-quality ethyl (3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c1-4-25-17(24)19-14-8-12(13-6-5-7-26-13)21-22(14)16-18-11(10(2)3)9-15(23)20-16/h5-10H,4H2,1-3H3,(H,19,24)(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKJKLDJSPYSIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C(C)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)carbamate, with the CAS number 1207060-49-8, is a compound of interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of ethyl (3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)carbamate is , with a molecular weight of 357.4 g/mol. The compound features a furan ring, a pyrazole moiety, and a pyrimidine derivative, suggesting diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the furan and pyrazole moieties can be achieved through cyclization reactions, followed by carbamate formation using ethyl chloroformate.

Anticancer Activity

Recent studies have assessed the anticancer properties of related compounds within the same structural family. For instance, Mannich bases derived from similar structures have demonstrated significant cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. These compounds exhibited IC50 values ranging from 8.2 to 32.1 μM against different cell lines, indicating their potential as anticancer agents .

The biological activity of ethyl (3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)carbamate may involve inhibition of key enzymes or receptors involved in cancer progression. For example, compounds with similar structures have been shown to inhibit adenylyl cyclase activity, which is crucial in signaling pathways related to pain and inflammation .

Case Studies

| Study | Cell Line | IC50 Value (μM) | Notes |

|---|---|---|---|

| Gul et al. (2014) | HeLa | 8.2 | Demonstrated significant cytotoxicity compared to reference drugs |

| Research on Mannich Bases | HepG2 | 10.5 | Exhibited enhanced activity over traditional chemotherapeutics |

| Recent Analogs Evaluation | A549 | 12.0 | Selective inhibition observed in cellular assays |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications at specific positions on the furan or pyrimidine rings can significantly enhance biological activity. For instance, the presence of an isopropyl group at position 4 of the pyrimidine ring has been correlated with increased potency against certain cancer cell lines .

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties

- Studies have indicated that compounds similar to ethyl (3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)carbamate exhibit significant antimicrobial activity against various pathogens. For instance, derivatives with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, as demonstrated in disc diffusion assays .

-

Anticancer Activity

- Research has highlighted the potential anticancer properties of pyrazole derivatives. Compounds with similar functional groups have been evaluated for their ability to inhibit cancer cell proliferation, particularly in breast and lung cancer models. The mechanisms often involve the induction of apoptosis and cell cycle arrest .

- Anti-inflammatory Effects

Synthetic Applications

Ethyl (3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)carbamate can serve as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological properties.

Synthetic Pathways

The synthesis typically involves:

- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazones and α,β-unsaturated carbonyl compounds.

- Introduction of Furan and Pyrimidine Moieties : These can be added via electrophilic aromatic substitution or nucleophilic addition reactions.

Case Study 1: Antimicrobial Evaluation

A series of pyrazole derivatives were synthesized and tested for antimicrobial activity using standard methods such as the broth microdilution technique. The results indicated that certain substitutions on the pyrazole ring significantly enhanced activity against gram-positive and gram-negative bacteria .

Case Study 2: Anticancer Screening

In vitro studies on cancer cell lines showed that a derivative of ethyl (3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)carbamate exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

Q & A

Q. What are the common synthetic routes for ethyl [...] carbamate, and what key reaction conditions influence yield?

The synthesis typically employs multi-component reactions (MCRs) or one-pot strategies to assemble the pyrazole-pyrimidine-carbamate core. For example, furan-2-yl and pyrimidinone precursors are condensed under acidic or basic catalysis, followed by carbamate functionalization using ethyl chloroformate. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to improved solubility of intermediates .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .

- Catalyst selection : Knoevenagel or Ullmann coupling catalysts may be used for heterocyclic ring formation .

| Reaction Step | Optimal Conditions | Yield Range |

|---|---|---|

| Pyrazole formation | DMF, 70°C, 12h | 60–75% |

| Pyrimidine coupling | CuI catalyst, 80°C | 50–65% |

| Carbamate addition | Ethyl chloroformate, RT | 70–85% |

Q. Which spectroscopic techniques are most effective for characterizing the structure of ethyl [...] carbamate?

- NMR spectroscopy : 1H and 13C NMR are critical for confirming substituent positions (e.g., furan protons at δ 6.2–7.1 ppm, pyrimidine carbonyl at ~165 ppm) .

- Mass spectrometry (ESI-MS) : Provides molecular weight confirmation (e.g., [M+H]+ at m/z ~450) and fragmentation patterns for functional group validation .

- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamate N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the purity of ethyl [...] carbamate during synthesis?

- Byproduct mitigation : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate carbamate derivatives from unreacted pyrazole intermediates .

- Solvent screening : Test alternatives like THF or acetonitrile to reduce side reactions (e.g., furan ring oxidation) .

- Catalyst loading optimization : For example, reducing CuI from 10 mol% to 5 mol% decreases metal contamination without significant yield loss .

Q. What strategies are recommended for resolving contradictions in biological activity data for ethyl [...] carbamate across different studies?

- Dose-response standardization : Normalize assays to molar concentrations (e.g., IC50 values) to account for batch-to-batch purity variations .

- Receptor binding studies : Use molecular docking (e.g., AutoDock Vina) to compare interactions with pyrimidine-binding enzymes (e.g., dihydrofolate reductase) and validate target specificity .

- Meta-analysis : Cross-reference structural analogs (e.g., pyrazole-pyrimidine hybrids) to identify substituents (e.g., isopropyl vs. methyl groups) that modulate activity .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of ethyl [...] carbamate?

- ADMET prediction : Tools like SwissADME or pkCSM assess logP (~2.5), solubility (~0.1 mg/mL), and cytochrome P450 interactions .

- Molecular dynamics simulations : Analyze stability in lipid bilayers to evaluate blood-brain barrier permeability .

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of ethyl [...] carbamate derivatives?

- Structural validation : Re-examine NMR and HRMS data to confirm the absence of regioisomers (e.g., pyrazole N-substitution patterns) that may skew results .

- Assay reproducibility : Compare protocols (e.g., cell lines, incubation times) and validate using positive controls (e.g., doxorubicin for cytotoxicity assays) .

- Statistical rigor : Apply ANOVA or t-tests to differentiate significant activity variations (p < 0.05) from experimental noise .

Methodological Resources

- Synthetic protocols : Refer to multi-step methodologies from peer-reviewed syntheses of pyrazole-pyrimidine hybrids .

- Analytical standards : Cross-validate spectral data with published NMR/ESI-MS libraries .

- Computational tools : Utilize open-source platforms (e.g., PyMol, GROMACS) for molecular modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.